molecular formula C34H32N4O3 B606783 3-Azabicyclo(3.1.0)hexane-6-methanol, 3-((4-(4-((3-methoxy-4-phenoxyphenyl)amino)-6-quinazolinyl)phenyl)methyl)-, (1alpha,5alpha,6alpha)- CAS No. 639087-64-2

3-Azabicyclo(3.1.0)hexane-6-methanol, 3-((4-(4-((3-methoxy-4-phenoxyphenyl)amino)-6-quinazolinyl)phenyl)methyl)-, (1alpha,5alpha,6alpha)-

Cat. No. B606783
M. Wt: 544.64
InChI Key: WZZXMNBOPNKKSX-BKHFGAQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CP-654577 is a selective p185(erbB2) kinase inhibitor. Treatment of SKBr3 human breast cancer cells with CP-654577 reduces the levels of the activated form of mitogen-activated protein kinase.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Preparation of Azabicyclo Hexanes

    6-Azabicyclo[3.1.0]hexane ring systems have been prepared through the oxidation of specific compounds, leading to the formation of various substituted cyclopentenes. These compounds exhibit stability under certain conditions, demonstrating the robustness of the azabicyclohexane structure in chemical reactions (Meyer, Kellert, & Ebert, 1979).

  • Rearrangement and Synthesis Techniques

    Innovative methods involving Selectfluor and Deoxo-Fluor have been used for the rearrangement of iodides to alcohols and alcohols to fluorides in azabicyclo[2.1.1]hexanes. This demonstrates the versatility of these compounds in complex synthetic processes (Krow et al., 2004).

  • Bromine-Mediated Rearrangements

    Studies have explored the effects of substituents on the bromine-mediated rearrangement of 2-azabicyclo[2.2.0]hex-5-enes, revealing insights into the stereoselectivity and structural dynamics of these reactions (Krow et al., 2001).

  • Electrocatalytic Synthesis

    A stereoselective one-pot synthesis of substituted 3-azabicyclo[3.1.0]hexane-1-carboxylate systems has been achieved through electrocatalytic cascade multicomponent assembling. This underscores the potential of these compounds in electrochemical applications (Vereshchagin et al., 2008).

Biological and Medicinal Applications

  • Conformational Studies

    The study of bicyclo[3.1.0]hexane and its heteroanalogues has provided insights into their conformational properties. These structures serve as locked analogues in biological systems and have applications in the synthesis of bioactive compounds (Jimeno et al., 2011).

  • Synthesis of Biologically Active Compounds

    The synthesis of 2-azabicyclo[2.1.1]hexanes, resembling natural insect antifeedants, highlights the potential of these compounds in developing bioactive molecules (Stevens & Kimpe, 1996).

properties

CAS RN

639087-64-2

Product Name

3-Azabicyclo(3.1.0)hexane-6-methanol, 3-((4-(4-((3-methoxy-4-phenoxyphenyl)amino)-6-quinazolinyl)phenyl)methyl)-, (1alpha,5alpha,6alpha)-

Molecular Formula

C34H32N4O3

Molecular Weight

544.64

IUPAC Name

3-Azabicyclo(3.1.0)hexane-6-methanol, 3-((4-(4-((3-methoxy-4-phenoxyphenyl)amino)-6-quinazolinyl)phenyl)methyl)-, (1alpha,5alpha,6alpha)-

InChI

InChI=1S/C34H32N4O3/c1-40-33-16-25(12-14-32(33)41-26-5-3-2-4-6-26)37-34-27-15-24(11-13-31(27)35-21-36-34)23-9-7-22(8-10-23)17-38-18-28-29(19-38)30(28)20-39/h2-16,21,28-30,39H,17-20H2,1H3,(H,35,36,37)/t28-,29+,30+

InChI Key

WZZXMNBOPNKKSX-BKHFGAQXSA-N

SMILES

COc1cc(ccc1Oc2ccccc2)Nc3c4cc(ccc4ncn3)c5ccc(cc5)CN6C[C@@H]7[C@H](C6)[C@H]7CO

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

CP-654577;  CP654577;  CP 654577;  UNII-W39547M0FP.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Azabicyclo(3.1.0)hexane-6-methanol, 3-((4-(4-((3-methoxy-4-phenoxyphenyl)amino)-6-quinazolinyl)phenyl)methyl)-, (1alpha,5alpha,6alpha)-
Reactant of Route 2
Reactant of Route 2
3-Azabicyclo(3.1.0)hexane-6-methanol, 3-((4-(4-((3-methoxy-4-phenoxyphenyl)amino)-6-quinazolinyl)phenyl)methyl)-, (1alpha,5alpha,6alpha)-
Reactant of Route 3
Reactant of Route 3
3-Azabicyclo(3.1.0)hexane-6-methanol, 3-((4-(4-((3-methoxy-4-phenoxyphenyl)amino)-6-quinazolinyl)phenyl)methyl)-, (1alpha,5alpha,6alpha)-
Reactant of Route 4
Reactant of Route 4
3-Azabicyclo(3.1.0)hexane-6-methanol, 3-((4-(4-((3-methoxy-4-phenoxyphenyl)amino)-6-quinazolinyl)phenyl)methyl)-, (1alpha,5alpha,6alpha)-
Reactant of Route 5
Reactant of Route 5
3-Azabicyclo(3.1.0)hexane-6-methanol, 3-((4-(4-((3-methoxy-4-phenoxyphenyl)amino)-6-quinazolinyl)phenyl)methyl)-, (1alpha,5alpha,6alpha)-
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-Azabicyclo(3.1.0)hexane-6-methanol, 3-((4-(4-((3-methoxy-4-phenoxyphenyl)amino)-6-quinazolinyl)phenyl)methyl)-, (1alpha,5alpha,6alpha)-

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